![molecular formula C8H9N3 B065487 Imidazo[1,2-a]pyridin-3-ylmethanamine CAS No. 160771-89-1](/img/structure/B65487.png)
Imidazo[1,2-a]pyridin-3-ylmethanamine
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Overview
Description
Imidazo[1,2-a]pyridin-3-ylmethanamine is a compound that has been attracting substantial interest due to its potential pharmaceutical applications . It is considered a bioactive scaffold .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-3-ylmethanamine is represented by the linear formula C8H9N3 . The InChI code for this compound is 1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized from various substrates from 2016 to 2021 . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-3-ylmethanamine has a molecular weight of 147.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyridin-3-ylmethanamine has been utilized as a core backbone in the development of novel covalent anticancer agents. These compounds target specific mutations in cancer cells, such as the KRAS G12C mutation, and have shown potential in treating intractable cancers .
Organic Synthesis
This compound acts as a versatile scaffold in organic synthesis. Its unique structure allows for the development of various synthetic methods, contributing to the creation of new molecules with potential biological activity .
Material Science
In the field of materials science, Imidazo[1,2-a]pyridin-3-ylmethanamine derivatives have shown promise. They are being explored for their potential in creating new materials with specific electronic or physical properties .
Optoelectronic Devices
Derivatives of this compound are being investigated for their use in optoelectronic devices. Their unique electronic structure could lead to innovations in the way we create and manipulate light-based technologies .
Sensors
The compound’s derivatives are also being studied for their application in sensor technology. Their sensitivity to various environmental factors makes them suitable for detecting changes in chemical or physical states .
Confocal Microscopy and Imaging
In the biomedical field, these derivatives are being used as emitters for confocal microscopy and imaging. This application is crucial for advancing our understanding of biological processes at the cellular level .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-ylmethanamine is a complex compound with a wide range of applications in medicinal chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against various tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Imidazo[1,2-a]pyridin-3-ylmethanamine and its derivatives have shown inhibitory activity against various tumor cell lines . This suggests that the compound may have potential anticancer effects.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNKWJIRCGBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619093 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-ylmethanamine | |
CAS RN |
160771-89-1 |
Source
|
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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